O-((2-methylthiazol-4-yl)methyl)hydroxylamine
Description
O-((2-Methylthiazol-4-yl)methyl)hydroxylamine is a hydroxylamine derivative featuring a 2-methylthiazole moiety linked via an oxygen atom to the hydroxylamine group. Thiazole rings are prevalent in medicinal chemistry due to their bioisosteric properties and role in drug design (e.g., antibacterial and antiviral agents) .
Properties
IUPAC Name |
O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-4-7-5(2-8-6)3-9-4/h3H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXXZLPFZCYZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101253576 | |
| Record name | O-[(2-Methyl-4-thiazolyl)methyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75051-57-9 | |
| Record name | O-[(2-Methyl-4-thiazolyl)methyl]hydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75051-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-[(2-Methyl-4-thiazolyl)methyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-((2-methylthiazol-4-yl)methyl)hydroxylamine typically involves the reaction of 2-methylthiazole with hydroxylamine derivatives. One common method is the O-alkylation of hydroxylamine derivatives with 2-methylthiazole. This reaction can be carried out under basic conditions using a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually performed in an organic solvent such as methanol or ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Additionally, industrial production may incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
O-((2-methylthiazol-4-yl)methyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the thiazole ring.
Reduction: Amine derivatives of the thiazole ring.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
O-((2-methylthiazol-4-yl)methyl)hydroxylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-((2-methylthiazol-4-yl)methyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The thiazole ring can also interact with biological membranes and receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differences are outlined below:
Key Observations :
- Thioether vs.
- Hydroxylamine Reactivity: The hydroxylamine group in the target compound may act as a nucleophile or nitroxyl donor, distinguishing it from the benzamide-based Compound 40 .
- Substituent Effects : The dichlorophenyl analog () highlights how aromatic substitution impacts electronic properties and solubility, whereas the thiazole ring in the target compound could enhance binding to biological targets (e.g., enzymes or receptors) .
Biological Activity
O-((2-methylthiazol-4-yl)methyl)hydroxylamine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features, particularly the thiazole ring. This compound exhibits a range of biological activities, including potential antimicrobial and anticancer properties, making it a subject of various scientific investigations.
Chemical Structure and Properties
The compound's structure includes:
- Thiazole Ring : This heterocyclic structure contributes to its chemical reactivity and biological interactions.
- Hydroxylamine Group : Known for its ability to form covalent bonds with nucleophilic sites on proteins, influencing enzyme activity.
The biological activity of this compound is primarily attributed to its interaction with molecular targets, such as:
- Enzymes : The hydroxylamine group can inhibit or modulate enzyme activity through covalent bonding.
- Receptors : The thiazole ring may interact with biological membranes and receptors, affecting cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings often exhibit antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains. For example, studies have shown that derivatives with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has been explored through several studies:
- Cell Line Studies : In vitro studies on cancer cell lines such as non-small cell lung cancer (NCI-H522) demonstrated significant cytotoxic effects, with an LC50 value indicating high potency against specific cancer types .
- Mechanism of Action : The compound's ability to induce apoptosis in cancer cells may be linked to its effect on mitochondrial membrane potential and cellular signaling pathways .
Study 1: Anticancer Efficacy
In a study evaluating a series of thiazole derivatives, this compound was found to exhibit selective lethality towards certain cancer cell lines. The compound was shown to reduce cell viability significantly, suggesting its potential as an anticancer agent .
| Cell Line | LC50 (μM) | Growth Inhibition (%) |
|---|---|---|
| NCI-H522 | 0.6 | 62 |
| HOP-62 | 30 | 35 |
| UACC-62 | Not specified | 40 |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds demonstrated that thiazole derivatives could effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. While specific data for this compound is limited, its structural similarity suggests potential efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
